molecular formula C18H28N2O3 B588497 N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester CAS No. 1795786-80-9

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester

Cat. No. B588497
M. Wt: 329.488
InChI Key: VFJNNOVHPJIYJK-HJKNYWFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester” is a reagent used in the preparation of therapeutic agents . It is a stable isotope-labeled compound, which allows researchers to study metabolic pathways in vivo in a safe manner . It is also used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .


Molecular Structure Analysis

The molecular formula of “N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester” is C18H19D9N2O3 . The molecular weight is 329.48 .


Physical And Chemical Properties Analysis

“N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The purity, as determined by HPLC, is greater than 98.0% . The melting point is 182 degrees Celsius (dec.) .

Future Directions

“N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester” has potential applications in various fields. It can be used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Its use as a reagent in the preparation of therapeutic agents suggests potential applications in pharmaceutical development .

properties

IUPAC Name

benzyl (2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJNNOVHPJIYJK-HJKNYWFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.